molecular formula C22H21FN4O2S B308143 1-[3-(BUTYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(BUTYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B308143
M. Wt: 424.5 g/mol
InChI Key: FLQULYDBYPTTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(BUTYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structural features, which include a triazine ring fused to a benzoxazepine core, with additional functional groups such as an acetyl group, a butylsulfanyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BUTYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: Starting from a suitable precursor, such as a substituted aniline, the triazine ring can be constructed through cyclization reactions involving reagents like cyanogen bromide or other nitrile sources under acidic or basic conditions.

    Benzoxazepine Core Construction: The benzoxazepine core can be synthesized by reacting the triazine intermediate with an appropriate ortho-substituted phenol or phenoxide ion, often under reflux conditions in the presence of a catalyst.

    Functional Group Introduction: The acetyl, butylsulfanyl, and fluorophenyl groups can be introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride or acetyl chloride, while the butylsulfanyl group can be introduced via nucleophilic substitution with a butylthiol reagent. The fluorophenyl group can be added through electrophilic aromatic substitution using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BUTYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Possible applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(BUTYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The acetyl and butylsulfanyl groups could play a role in enhancing the compound’s binding affinity and specificity, while the fluorophenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-Acetyl-3-(methylsulfanyl)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

    7-Acetyl-3-(butylsulfanyl)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    7-Acetyl-3-(butylsulfanyl)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of 1-[3-(BUTYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the butylsulfanyl group, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its effectiveness in certain applications.

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-(3-fluorophenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C22H21FN4O2S/c1-3-4-12-30-22-24-20-19(25-26-22)17-10-5-6-11-18(17)27(14(2)28)21(29-20)15-8-7-9-16(23)13-15/h5-11,13,21H,3-4,12H2,1-2H3

InChI Key

FLQULYDBYPTTSA-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC=C4)F)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC=C4)F)C(=O)C)N=N1

Origin of Product

United States

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